molecular formula C12H15NO4 B1217819 1-Carboxysalsoline CAS No. 88598-26-9

1-Carboxysalsoline

Cat. No.: B1217819
CAS No.: 88598-26-9
M. Wt: 237.25 g/mol
InChI Key: CJEFWISJWQNPSZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

1-Carboxysalsoline can be synthesized through various synthetic routes. One common method involves the methylation of salsoline followed by carboxylation. The reaction conditions typically involve the use of methylating agents such as methyl iodide and carboxylating agents like carbon dioxide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethyl sulfoxide at elevated temperatures.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as crystallization or chromatography to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

1-Carboxysalsoline undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form salsoline-1-carboxylate.

    Reduction: It can be reduced to form salsoline.

    Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Salsoline-1-carboxylate.

    Reduction: Salsoline.

    Substitution: Various substituted isoquinoline derivatives.

Scientific Research Applications

1-Carboxysalsoline has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of other isoquinoline alkaloids.

    Biology: It is studied for its role in metabolic pathways involving salsoline and salsolinol.

    Medicine: Research is ongoing to explore its potential therapeutic effects and its role in neurological disorders.

    Industry: It is used in the production of pharmaceuticals and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of 1-carboxysalsoline involves its interaction with enzymes such as catechol O-methyltransferase. This enzyme catalyzes the methylation of this compound to form salsoline-1-carboxylate. The compound may also interact with other molecular targets and pathways involved in neurotransmitter metabolism.

Comparison with Similar Compounds

1-Carboxysalsoline can be compared with other similar compounds such as:

    Salsoline: A related isoquinoline alkaloid that lacks the carboxyl group.

    Salsolinol: Another intermediate in the synthesis of salsoline, which also undergoes methylation and carboxylation reactions.

    Tetrahydroisoquinoline derivatives: These compounds share a similar core structure but differ in their functional groups and biological activities.

This compound is unique due to its specific functional groups and its role as an intermediate in the synthesis of other isoquinoline alkaloids. Its unique structure allows it to participate in specific biochemical pathways and reactions that are not observed with other similar compounds.

Properties

IUPAC Name

6-hydroxy-7-methoxy-1-methyl-3,4-dihydro-2H-isoquinoline-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c1-12(11(15)16)8-6-10(17-2)9(14)5-7(8)3-4-13-12/h5-6,13-14H,3-4H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJEFWISJWQNPSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC(=C(C=C2CCN1)O)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88598-26-9, 31758-50-6
Record name 1,2,3,4-Tetrahydro-6-hydroxy-7-methoxy-1-methyl-1-isoquinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=88598-26-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Carboxysalsoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088598269
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC267397
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=267397
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-CARBOXYSALSOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FD00LE5635
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 1-carboxysalsoline interact with catechol-O-methyltransferase (COMT), and what are the downstream effects?

A1: this compound acts as a competitive inhibitor of COMT []. This means it competes with the natural substrate (3,4-dihydroxybenzoic acid in the study) for binding to the enzyme's active site. By doing so, this compound hinders the enzyme's ability to methylate catecholamine metabolites like 3,4-dihydroxybenzoic acid. This inhibition could potentially lead to an increase in the concentration of catecholamines and their metabolites in the body.

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